2-Fluoro-6-(trifluoromethyl)benzoic acid

Description

The Strategic Role of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry Research

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart transformative characteristics to parent molecules. In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its half-life and bioavailability.

Furthermore, the presence of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing group that can modulate the electronic properties of a molecule, impacting its binding affinity and pharmacokinetic profile. The growing number of fluorinated drugs approved for clinical use underscores the strategic importance of organofluorine chemistry in the development of new therapeutic agents.

Positioning of Benzoic Acid Derivatives as Versatile Intermediates in Scholarly Investigations

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of more complex molecules. The carboxylic acid functional group of benzoic acid is a hub for a variety of chemical transformations, including esterification, amidation, and reduction. This reactivity allows for the facile linkage of the benzoic acid scaffold to other molecular fragments, making it an invaluable tool for constructing diverse chemical libraries for drug discovery and other applications.

In the context of medicinal chemistry, the benzoic acid moiety is a common feature in many approved drugs, where it can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets. The aromatic ring of benzoic acid also provides a scaffold that can be readily functionalized with various substituents to fine-tune the steric and electronic properties of a molecule, thereby optimizing its biological activity.

Academic Rationale for In-Depth Study of 2-Fluoro-6-(trifluoromethyl)benzoic acid in Chemical Science

The in-depth study of this compound is underpinned by a strong academic rationale rooted in the synergistic effects of its constituent functional groups. This molecule combines the advantageous properties of a benzoic acid derivative with the unique characteristics imparted by two distinct fluorine-containing substituents. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties.

The specific ortho-substitution pattern of the fluorine and trifluoromethyl groups in this compound presents interesting synthetic challenges and opportunities. This substitution can influence the reactivity of the carboxylic acid group and the aromatic ring, leading to novel chemical transformations and the development of new synthetic methodologies. Researchers are particularly interested in how the interplay between these two electron-withdrawing groups affects the molecule's physical and chemical properties, as well as the biological activity of the compounds derived from it. Its utility as a building block in the synthesis of agrochemicals, such as herbicides and fungicides, further solidifies the academic and industrial importance of this compound. chemimpex.com

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 32890-94-1 |

| Molecular Formula | C8H4F4O2 |

| Molecular Weight | 208.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-87 °C |

| Synonyms | α,α,α,6-Tetrafluoro-o-toluic Acid |

This data is compiled from multiple sources. tcichemicals.comnih.gov

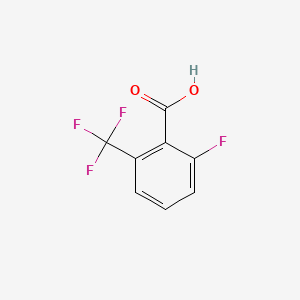

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNARMXLVVGHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350793 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-94-1 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Synthesis of 2 Fluoro 6 Trifluoromethyl Benzoic Acid

Directed Ortho-Metalation and Carboxylation Techniques for Fluorinated Aromatic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgstrath.ac.uk In this approach, a directing metalation group (DMG) coordinates to a strong base, typically an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The fluorine atom itself is recognized as a potent directing group for ortho-metalation. researchgate.net

The synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid can be achieved starting from 1-fluoro-3-(trifluoromethyl)benzene. The fluorine atom directs the lithiation to the C2 position. This process involves the use of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uwindsor.canih.gov The resulting aryllithium intermediate is then quenched with carbon dioxide (CO2) to introduce the carboxylic acid group, followed by an acidic workup to yield the final product. researchgate.net The regioselectivity of this reaction is crucial, as the presence of the trifluoromethyl group can influence the acidity of the aromatic protons. nih.gov

| Reagent/Condition | Purpose |

| 1-fluoro-3-(trifluoromethyl)benzene | Starting material |

| n-Butyllithium (n-BuLi) or LDA | Strong base for lithiation |

| Tetrahydrofuran (THF) | Aprotic solvent |

| Low Temperature (-78 °C) | To control reactivity |

| Carbon Dioxide (CO2) | Carboxylating agent |

| Acidic Workup | Protonation of the carboxylate |

Studies have shown that for substrates like 1-chloro-3-(trifluoromethyl)benzene, ortholithiation with LDA can be influenced by factors such as autocatalysis and the presence of lithium chloride, affecting the regiochemical outcome. nih.gov While not the exact substrate, these findings highlight the complexities of metalating trifluoromethyl-substituted aromatics.

Precursor Design and Conversion Strategies for this compound

An alternative synthetic route involves the oxidation of precursor molecules such as 2-fluoro-6-(trifluoromethyl)benzaldehyde (B1297855) or 2-fluoro-6-(trifluoromethyl)benzyl alcohol. These precursors already contain the desired substitution pattern on the aromatic ring, simplifying the final conversion to the carboxylic acid.

The oxidation of 2-fluoro-6-(trifluoromethyl)benzaldehyde to the corresponding benzoic acid can be accomplished using common oxidizing agents. Similarly, 2-fluoro-6-(trifluoromethyl)benzyl alcohol can be oxidized to the carboxylic acid. However, benzyl (B1604629) alcohols bearing electron-withdrawing groups, such as the trifluoromethyl group, can be resistant to over-oxidation. The choice of oxidant and reaction conditions is critical to ensure a high yield of the desired carboxylic acid without significant side product formation. mdpi.com

| Precursor | Oxidizing Agent | Product |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | This compound |

| 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | Various oxidizing agents | This compound |

The synthesis can also be approached by introducing the trifluoromethyl group at a later stage. One such method involves the trifluoromethylation of a suitable benzoic acid derivative. organic-chemistry.org For instance, a copper-catalyzed trifluoromethylation of iodoarenes using reagents like Chen's reagent has been reported. google.com While not a direct synthesis of the target molecule, this methodology demonstrates the feasibility of introducing a CF3 group onto an aromatic ring.

Another strategy could involve a halogen-exchange reaction. For example, starting from a precursor like 2-chloro-6-fluorobenzoic acid, a nucleophilic substitution reaction could potentially be employed to replace the chlorine atom with a trifluoromethyl group. However, the direct nucleophilic aromatic substitution of a halogen with a trifluoromethyl group is a challenging transformation.

More commonly, trifluoromethylation is achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activator. organic-chemistry.org These reactions often proceed via nucleophilic substitution on an activated intermediate. organic-chemistry.org

Electrochemical Approaches in the Synthesis of Fluorinated Benzoic Acids

Electrochemical methods offer a sustainable and often highly selective alternative for the synthesis of organic compounds. rsc.org The electrochemical carboxylation of fluorinated aromatic compounds is a promising route for the synthesis of fluorinated benzoic acids. nih.govrsc.org This technique involves the reduction of the aromatic substrate at the cathode in the presence of carbon dioxide.

An example of a related process is the electrochemical defluorinative carboxylation of α-CF3 alkenes with CO2, which provides access to vinylacetic acids bearing a gem-difluoroalkene moiety. nih.gov While this specific reaction does not directly yield an aromatic carboxylic acid, it illustrates the principle of using electrochemistry to activate C-F bonds and incorporate CO2. The development of direct electrochemical carboxylation of fluorinated arenes could provide a more environmentally friendly pathway to compounds like this compound. nih.govrsc.org

Exploration of Chemical Reactivity and Derivatization Pathways of 2 Fluoro 6 Trifluoromethyl Benzoic Acid

Investigations into Electrophilic and Nucleophilic Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to modifying the benzene (B151609) core. In the case of 2-Fluoro-6-(trifluoromethyl)benzoic acid, the electronic nature of the substituents significantly directs the course of these reactions. The fluorine atom and the trifluoromethyl group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. nih.govmasterorganicchemistry.com Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org

In SNAr reactions, a potent nucleophile can displace a leaving group, typically a halide, on an electron-poor aromatic ring. wikipedia.orglibretexts.org For this compound, the fluorine atom can act as the leaving group. The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org The trifluoromethyl group at the ortho position contributes to this stabilization. It is noteworthy that in SNAr reactions, fluorine is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Advanced Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of various derivatives.

The direct esterification of this compound with simple alcohols can be challenging due to steric hindrance imposed by the ortho substituents. This steric congestion impedes the formation of the necessary tetrahedral intermediate for standard esterification. researchgate.net However, ester formation can be achieved through alternative pathways that involve the generation of a linear and more reactive acylium ion intermediate. researchgate.netresearchgate.net These intermediates are typically formed under strongly acidic conditions.

The conversion of the carboxylic acid to an acid halide, such as 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, significantly enhances its reactivity towards nucleophiles. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comlibretexts.orgyoutube.com

The resulting 2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile intermediate for synthesizing a range of derivatives. ontosight.aichemimpex.com It readily reacts with:

Alcohols to form esters. libretexts.orgontosight.ai

Amines to produce amides. libretexts.orgontosight.ai

Carboxylic acids to yield acid anhydrides. libretexts.org

Acid fluorides can also be synthesized directly from carboxylic acids and offer advantages such as greater stability compared to acid chlorides. nih.govsigmaaldrich.com

Amides are a crucial class of organic compounds, and their synthesis from this compound can be accomplished through several methods. The most direct route involves the reaction of the corresponding acid chloride with an amine. libretexts.orgontosight.ai Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents or catalytic methods that activate the carboxylic acid in situ. nih.govresearchgate.netsciepub.com For instance, titanium(IV) chloride (TiCl₄) and titanium(IV) fluoride (B91410) (TiF₄) have been used to mediate the direct condensation of carboxylic acids and amines. nih.govresearchgate.net

Reactivity Modulations Induced by the Trifluoromethyl Group

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the entire molecule. nih.gov As one of the most powerful electron-withdrawing groups, it significantly increases the electrophilicity of adjacent functional groups through a strong inductive effect. nih.govmdpi.comresearchgate.net

Key effects of the trifluoromethyl group include:

Increased Acidity : It enhances the acidity of the carboxylic acid proton.

Activation towards Nucleophilic Attack : The CF₃ group deactivates the benzene ring for electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.govmasterorganicchemistry.com

Enhanced Electrophilicity of Carbonyl Carbon : It increases the electrophilic character of the carbonyl carbon in the carboxylic acid and its derivatives, making them more susceptible to nucleophilic attack. nih.gov

Lipophilicity and Stability : The trifluoromethyl group increases the lipophilicity and metabolic stability of molecules, which is a valuable property in medicinal chemistry. ontosight.aimdpi.comresearchgate.net

Synthesis of Chemically Diverse Derivatives and Advanced Analogues of this compound

The varied reactivity of this compound allows for its use as a building block in the synthesis of a wide array of more complex molecules. Its derivatives are of significant interest in fields such as pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Examples of derivative synthesis include:

Palladium-catalyzed coupling reactions , which can be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.

Multi-step synthetic sequences where the initial transformations of the carboxylic acid group are followed by modifications to the aromatic ring, or vice-versa.

The strategic combination of the reactions discussed above enables the creation of a diverse library of compounds with potentially valuable biological or material properties.

Preparation of Fluorinated Benzophenones as Key Intermediates

The synthesis of fluorinated benzophenones from this compound is a critical transformation for accessing a range of compounds with potential applications in medicinal chemistry and materials science. A common and effective method to achieve this is through a Friedel-Crafts acylation reaction, which typically involves a two-step process.

First, the carboxylic acid is converted to a more reactive acyl chloride. This is often accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this conversion when using oxalyl chloride. rsc.org

The resulting 2-fluoro-6-(trifluoromethyl)benzoyl chloride is then reacted with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The electrophilic acylium ion generated in situ attacks the aromatic ring, leading to the formation of the corresponding benzophenone (B1666685) after an aqueous workup to decompose the aluminum chloride complex. wikipedia.org This process, known as the Friedel-Crafts acylation, is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. wikipedia.orgnih.gov The general scheme for this transformation is presented below.

General Reaction Scheme for Benzophenone Synthesis

| Step | Reactants | Reagents | Product |

| 1 | This compound | SOCl₂ or (COCl)₂/DMF | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride |

| 2 | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, Benzene | AlCl₃, then H₂O | 2-Fluoro-6-(trifluoromethyl)benzophenone |

This synthetic route provides access to compounds like 2-fluoro-6-(trifluoromethyl)benzophenone, a key intermediate for more complex molecular architectures. nist.gov

Development of Sulfonyl Chloride Derivatives

The conversion of benzoic acids to their corresponding sulfonyl chloride derivatives is a less direct process that involves multiple synthetic steps. While a direct conversion of this compound to a sulfonyl chloride is not commonly reported, analogous syntheses of structurally related compounds provide insight into potential synthetic strategies. For instance, the preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate for the herbicide penoxsulam, highlights a plausible, albeit multi-step, pathway. patsnap.comgoogle.comresearchgate.net

A representative synthesis of a sulfonyl chloride derivative in this chemical family might involve the following sequence, starting from a related trifluoromethyl-substituted aromatic compound:

Introduction of a Thiol Group: A common strategy is to introduce a sulfur-containing functional group, which can then be oxidized to the sulfonyl chloride.

Oxidative Chlorination: The thiol or a related sulfide (B99878) is then subjected to oxidative chlorination to form the desired sulfonyl chloride.

An example of a multi-step synthesis leading to a substituted benzenesulfonyl chloride is the preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. patsnap.comresearchgate.net This synthesis starts from 3-bromobenzotrifluoride (B45179) and proceeds through regioselective lithiation, electrophilic substitution to introduce a propylsulfane group, a copper-catalyzed C-O coupling to add the difluoroethoxy moiety, and finally, a chloroxidation to yield the sulfonyl chloride. researchgate.net

Illustrative Reaction Conditions for a Related Sulfonyl Chloride Synthesis researchgate.net

| Reactant | Reagents | Product | Yield |

| 2-(2,2-difluoroethoxy)-6-trifluoromethylphenylpropyl sulfide | Acetic acid, Chlorine gas | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | 89% |

| Intermediate from previous step | Formic acid, Sodium hydrogensulfite | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | 95% |

These examples demonstrate the feasibility of synthesizing sulfonyl chloride derivatives within the 2-fluoro-6-(trifluoromethyl)phenyl scaffold, which are valuable intermediates in agrochemical and pharmaceutical research. patsnap.comchemimpex.com

Exploration of Poly-substituted Benzoic Acid Derivatives

This compound can serve as a foundational molecule for the generation of more complex, poly-substituted benzoic acid derivatives. Further functionalization of the aromatic ring can be achieved through various organic reactions, although the existing substituents will influence the regioselectivity of these transformations.

One potential avenue for creating poly-substituted derivatives is through nucleophilic aromatic substitution (SNA_r) reactions, where the fluorine atom is displaced by a nucleophile. The strong electron-withdrawing nature of the adjacent trifluoromethyl and carboxylic acid groups can activate the fluorine atom towards substitution.

Another approach is electrophilic aromatic substitution, although the deactivating effect of the trifluoromethyl and carboxyl groups would likely necessitate harsh reaction conditions and may lead to a mixture of products.

A more controlled method for introducing additional substituents involves multi-step synthetic sequences. For example, a related compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is synthesized from a halobenzoic acid precursor through a copper-catalyzed reaction with 2,2,2-trifluoroethoxide. google.com This highlights a strategy where halogenated benzoic acids can be used to build up more complex substitution patterns.

Synthesis of a Poly-substituted Benzoic Acid Derivative google.com

| Reactants | Reagents | Product | Yield |

| Dihalogenated benzoic acid, 2,2,2-Trifluoroethanol | Strong base, Copper-containing material | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 81.4% |

The development of synthetic routes to novel poly-substituted benzoic acids derived from this compound is an active area of research, driven by the quest for new molecules with tailored biological and material properties. chemimpex.comgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation Research of 2 Fluoro 6 Trifluoromethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the precise determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Detailed ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of organic molecules.

The ¹H NMR spectrum of 2-Fluoro-6-(trifluoromethyl)benzoic acid reveals distinct signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

Table 1: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.65-7.55 | m | Aromatic CH | |

| ¹H | 7.45-7.35 | m | Aromatic CH | |

| ¹³C | 165.4 | s | C=O | |

| ¹³C | 161.2 (d) | d | J(C-F) = 258 | C-F |

| ¹³C | 133.5 | s | Aromatic CH | |

| ¹³C | 129.8 (q) | q | J(C-F) = 32 | C-CF₃ |

| ¹³C | 123.0 (q) | q | J(C-F) = 273 | CF₃ |

| ¹³C | 120.2 (d) | d | J(C-F) = 22 | Aromatic CH |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Application of ¹⁹F NMR Spectroscopy for Fluorine-Containing Groups

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. azom.com The large chemical shift range of ¹⁹F NMR allows for the clear distinction between different fluorine environments within a molecule. huji.ac.il

In this compound, the ¹⁹F NMR spectrum exhibits two distinct signals. A singlet is observed for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group, typically appearing around -63 ppm. colorado.edubipm.org A multiplet corresponding to the single fluorine atom attached to the aromatic ring is also observed, with its chemical shift and coupling pattern providing valuable structural information. azom.comhuji.ac.il

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Research and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and their vibrational modes.

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group typically appears as a strong absorption band around 1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while C-F stretching vibrations give rise to strong bands in the 1300-1100 cm⁻¹ region.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations and the symmetric stretching of the CF₃ group. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| C-F stretch (Aromatic) | ~1250 | |

| C-F stretch (CF₃) | ~1150 | ~1150 |

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 208 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and the phenyl group. libretexts.orgdocbrown.info For this compound, fragmentation involving the loss of fluorine or the trifluoromethyl group can also be observed. The NIST Chemistry WebBook provides mass spectral data for this compound. nist.gov

X-ray Crystallography Studies for Solid-State Structure and Intermolecular Interactions

Analysis of Hydrogen Bonding and Supramolecular Architectures

In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact through O-H···O hydrogen bonds. nih.goviucr.org This dimerization is a common feature in the crystal structures of benzoic acid and its derivatives. nih.gov It is highly probable that this compound also forms such centrosymmetric dimers in the solid state.

Conformational Preferences and Torsional Angles in the Crystalline State

The precise solid-state conformation of this compound, as determined by single-crystal X-ray diffraction, is not publicly available in the surveyed scientific literature. However, a detailed analysis of crystallographic data for structurally analogous compounds allows for a well-founded extrapolation of its likely conformational preferences and torsional angles in the crystalline state. The steric hindrance introduced by the ortho-substituents, a fluorine atom and a trifluoromethyl group, is expected to play a crucial role in defining the molecule's three-dimensional structure.

In the crystalline state, benzoic acid derivatives typically form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. This dimerization is a highly prevalent and stabilizing feature. It is anticipated that this compound would also adopt this dimeric arrangement.

A key structural parameter for substituted benzoic acids is the torsional angle, or dihedral angle, between the plane of the carboxylic acid group and the plane of the benzene (B151609) ring. For benzoic acid itself, this angle is relatively small, indicating a nearly planar conformation. However, the presence of bulky ortho-substituents, such as the fluorine and trifluoromethyl groups in the title compound, introduces significant steric strain. This strain forces the carboxylic acid group to rotate out of the plane of the aromatic ring to minimize repulsive interactions.

Studies on related compounds provide insight into the magnitude of this twisting. For instance, in the crystal structure of 2,4,6-trifluorobenzoic acid, the least-squares plane defined by the atoms of the carboxyl group is twisted by 38.17(7)° with respect to the plane of the aromatic system. iucr.org This significant deviation from planarity is a direct consequence of the steric pressure exerted by the two ortho-fluorine atoms.

Given these precedents, it is highly probable that in the crystalline state of this compound, the carboxylic acid group is substantially twisted out of the plane of the phenyl ring. The torsional angle is expected to be significant, likely falling in the range observed for other di-ortho-substituted benzoic acids. The interplay between the electronic effects of the fluorine and trifluoromethyl substituents and the overriding steric demands will ultimately dictate the precise rotational conformation.

While the exact torsional angles for this compound remain to be experimentally determined, the analysis of its structural analogues strongly suggests a non-planar conformation in the solid state, characterized by a notable rotation of the carboxylic acid moiety relative to the aromatic ring.

Table of Torsional Angles in Structurally Related Benzoic Acids

| Compound Name | Substituents | Torsional Angle (Carboxyl Group vs. Phenyl Ring) | Reference |

| 2,4,6-Trifluorobenzoic acid | 2-F, 4-F, 6-F | 38.17(7)° | iucr.org |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometric parameters of benzoic acid derivatives. These calculations allow for the determination of the most stable molecular conformation by optimizing the geometry to find the minimum energy structure. researchgate.net For related compounds like 2-(trifluoromethyl)benzoic acid and 2,6-bis(trifluoromethyl)benzoic acid, DFT studies have been performed to understand their conformational stability. researchgate.netconicet.gov.ar

Key aspects of the electronic structure are elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Table 1: Representative Theoretical Geometrical Parameters for Benzoic Acid Dimer (Calculated via DFT) Note: This table is based on data for the parent benzoic acid dimer, as a proxy to illustrate typical parameters investigated in DFT studies. Specific values for 2-fluoro-6-(trifluoromethyl)benzoic acid would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Intermolecular Bond Distance | O-H∙∙∙O | 1.637 Å |

| Electron Density at BCP (ρ(rc)) | H∙∙∙O | 0.051 a.u. |

| Laplacian of Electron Density (∇²ρ(rc)) | H∙∙∙O | 0.126 a.u. |

| Data derived from studies on benzoic acid dimers. |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netmdpi.com Theoretical calculations of vibrational frequencies are crucial for the assignment of spectral bands observed experimentally. mdpi.com

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov To aid in the precise assignment of each vibrational mode, a Potential Energy Distribution (PED) analysis is often performed. researchgate.netmdpi.com This analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

For benzoic acid derivatives, theoretical calculations can accurately predict the characteristic vibrational frequencies for key functional groups:

O-H Stretching : The stretching vibration of the hydroxyl group in the carboxylic acid is typically predicted in the range of 3600-3400 cm⁻¹. This mode is sensitive to hydrogen bonding. mdpi.com

C=O Stretching : The carbonyl stretch is a strong, characteristic band, often predicted with mixed contributions from other vibrations. mdpi.com

C-H Stretching : Aromatic C-H stretching vibrations are also calculated and show good agreement with experimental spectra. mdpi.com

These computational approaches not only help in interpreting experimental spectra but also provide a deeper understanding of the molecule's vibrational properties. arxiv.org

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative Note: This table presents illustrative data for a substituted benzoic acid to demonstrate the typical correlation between theoretical and experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment (PED Contribution) |

| O-H Stretch | 3619 | ~3400-3600 (broad) | 100% O-H stretch |

| Aromatic C-H Stretch | 3123 | ~3100 | 25% C-H stretch |

| C=O Stretch | 1708 | ~1700 | Mixed mode with C=C, C-H stretching |

| Data derived from studies on substituted benzoic acids. mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Metabolism Relationships (QSMR) in Related Fluorinated Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or toxicity. nih.govnih.gov For classes of compounds like fluorinated benzoic acids, QSAR models are developed to predict their behavior and guide the design of new molecules with desired properties.

These models are built using a set of known compounds and their measured activities. Molecular descriptors, which are numerical values representing different aspects of a molecule's structure, are calculated. Common descriptors used in QSAR studies of benzoic acids include:

Hydrophobicity (log P) : Describes the partitioning of the molecule between an oily and an aqueous phase, which is crucial for membrane permeability. nih.govnih.gov

Acid Dissociation Constant (pKa) : Indicates the degree of ionization of the carboxylic acid group at a given pH, which affects its interaction with biological targets. nih.gov

Electronic Parameters : Properties like the energy of the LUMO (ELUMO) can be used to describe the molecule's ability to accept electrons in reactions. nih.gov

Steric and Topological Descriptors : Parameters like molar refractivity and aromaticity can also be important for receptor binding. nih.gov

In studies on the toxicity of substituted benzoic acids, models have shown that a combination of descriptors like log P and pKa, or log P and ELUMO, provides better predictions than single descriptors alone. nih.gov This suggests that toxicity can be influenced by multiple factors, including how easily the molecule can cross cell membranes (related to hydrophobicity) and its electronic properties. nih.gov While specific QSAR or QSMR studies on this compound are not widely reported, the principles established from studies on other halogenated and fluorinated benzoic acids are directly applicable.

Table 3: Common Molecular Descriptors in QSAR Studies of Benzoic Acids

| Descriptor | Physicochemical Property Represented | Relevance in Biological Systems |

| log P | Hydrophobicity/Lipophilicity | Membrane transport, protein binding |

| pKa | Acidity / Ionization state | Receptor interaction, solubility, transport |

| ELUMO | Electron accepting capability | Reactivity, toxic mechanisms |

| Molar Refractivity | Molecular volume and polarizability | Steric fit with binding sites |

| Information based on general QSAR principles for benzoic acids. nih.govnih.gov |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire potential energy surface (PES) of a reaction. nih.gov This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.govresearchgate.net A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. nih.gov

The process of elucidating a mechanism for a reaction involving this compound would typically involve the following steps:

Reactant and Product Optimization : The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Searching : Computational algorithms are used to locate the transition state structure connecting the reactants and products. researchgate.net

Frequency Analysis : A vibrational frequency calculation is performed on the located TS. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Activation Energy Calculation : The energy difference between the transition state and the reactants defines the activation energy barrier, which is a key determinant of the reaction rate.

Models such as the distortion/interaction model (also known as the activation strain model) can be applied to analyze the activation barrier. researchgate.net This model deconstructs the energy of the transition state into two components: the energy required to distort the reactants into their TS geometries and the interaction energy between the distorted reactants within the TS. researchgate.net Such analyses provide deep chemical insight into the factors controlling reactivity and selectivity. nih.gov While specific mechanistic studies for this exact molecule are not prominent, the established computational methodologies are fully capable of providing a detailed understanding of its potential chemical transformations. montclair.edu

Pioneering Research Applications of 2 Fluoro 6 Trifluoromethyl Benzoic Acid

Contributions to Medicinal Chemistry and Pharmaceutical Sciences

2-Fluoro-6-(trifluoromethyl)benzoic acid is a highly versatile fluorinated aromatic compound that has become a significant building block in the fields of medicinal chemistry and pharmaceutical sciences. chemimpex.com Its unique structure, featuring both a fluorine atom and a trifluoromethyl group ortho to a carboxylic acid, imparts desirable properties to larger molecules, making it a valuable starting material for drug discovery and development. chemimpex.com The presence of the trifluoromethyl group, in particular, can enhance reactivity and solubility. chemimpex.com

As a Strategic Intermediate in the Synthesis of Fluorinated Drug Candidates

The primary role of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex, fluorinated molecules. chemimpex.com The incorporation of fluorine into drug candidates is a widely used strategy to improve various pharmacological properties. researchgate.netnih.gov Fluorine's high electronegativity and small size can alter the acidity/basicity, lipophilicity, metabolic stability, and binding affinity of a molecule. researchgate.netnih.gov This compound serves as a readily available scaffold containing two distinct fluorine motifs (a single fluorine and a trifluoromethyl group), allowing medicinal chemists to introduce these beneficial features into novel therapeutic agents. chemimpex.com Its structure is a cornerstone in the development of fluorinated drugs that may exhibit improved biological activity and selectivity compared to their non-fluorinated counterparts. chemimpex.com

Development of Anti-inflammatory and Analgesic Agents

Research has highlighted the utility of this compound and structurally similar compounds as intermediates in the creation of new anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com The synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving compounds often involves fluorinated building blocks to enhance efficacy and specificity. chemimpex.comnih.gov For instance, the development of flusalazine, a compound with both anti-inflammatory and free radical scavenging properties, demonstrates the therapeutic potential of molecules containing a trifluoromethyl-phenethylamino-benzoic acid core. nih.govsemanticscholar.org While not directly synthesized from this compound, its development underscores the principle of using fluorinated benzoic acids to create potent analgesic and anti-inflammatory agents. nih.govsemanticscholar.org Similarly, other research efforts focus on designing fluorine-substituted compounds as inhibitors of key inflammatory pathways, such as the NF-κB signaling pathway. nih.gov

| Therapeutic Area | Role of Fluorinated Benzoic Acids | Example Research Focus | Potential Advantage |

|---|---|---|---|

| Analgesia (Pain Relief) | Core structure for novel analgesic compounds. nih.gov | Development of agents for visceral, neurogenic, and inflammatory pain. nih.govsemanticscholar.org | Enhanced efficacy and potentially improved safety profiles compared to traditional NSAIDs. semanticscholar.org |

| Anti-inflammatory | Intermediate for synthesizing inhibitors of inflammatory pathways. chemimpex.comnih.gov | Targeting the NF-κB signaling pathway. nih.gov | Increased potency and specificity of the therapeutic agent. chemimpex.com |

Design and Synthesis of Ligands for Specific Biological Receptors (e.g., S1P5)

The precise architecture of this compound makes it a valuable component in the design of ligands that can selectively target specific biological receptors. A notable example is the sphingosine-1-phosphate receptor 5 (S1P5), which is implicated in immune and neurodegenerative disorders. nih.govbiorxiv.org Developing ligands with high selectivity for S1P5 over other S1P receptor subtypes is a key therapeutic goal to minimize off-target effects. nih.govbiorxiv.org The synthesis of selective modulators often involves building blocks that can form specific interactions within the receptor's binding pocket. The fluorine and trifluoromethyl groups on the benzoic acid ring can participate in unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for the target receptor. researchgate.net Rational drug design can leverage this intermediate to construct potent and highly selective S1P5 ligands, which could serve as tool compounds for research or as leads for new therapies against neuroinflammation and other conditions. nih.gov

Impact on Metabolic Stability and Pharmacokinetic Profiles of Bioactive Molecules

| Structural Feature | Pharmacokinetic Parameter Affected | Mechanism of Action | Resulting Advantage |

|---|---|---|---|

| Trifluoromethyl (CF3) Group | Metabolic Stability | Blocks sites of oxidative metabolism by cytochrome P450 enzymes. nih.gov | Increased drug half-life and bioavailability. chemimpex.com |

| Fluorine (F) Atom | Lipophilicity, Absorption, Distribution | Alters the electronic properties and membrane permeability of the molecule. researchgate.net | Improved absorption and distribution profile. nih.gov |

Advancements in Agrochemical Research

In addition to its pharmaceutical applications, this compound serves as a valuable intermediate in agrochemical research. chemimpex.com The principles of using fluorination to enhance biological activity, stability, and selectivity are directly applicable to the development of new pesticides and herbicides. chemimpex.comchemimpex.comnih.gov

Development of Novel Fungicides with Reduced Environmental Impact

The strategic incorporation of this compound and its derivatives into the molecular framework of fungicidal compounds represents a significant advancement in the development of agrochemicals with improved efficacy and more favorable environmental profiles. chemimpex.com The presence of both fluorine and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and metabolic stability to the resulting fungicides. These characteristics can lead to enhanced binding affinity to target enzymes in fungi, potentially allowing for lower application rates and, consequently, a reduced chemical load on the environment.

Research in this area focuses on synthesizing new fungicidal candidates that are highly selective, targeting specific fungal pathogens while minimizing harm to non-target organisms. chemimpex.com The rationale behind using this particular fluorinated building block lies in its ability to increase the lipophilicity of the final compound, which can improve its penetration through fungal cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This persistence can translate to longer-lasting protection against fungal diseases, reducing the need for frequent applications.

Innovations in Materials Science Research.chemimpex.comfishersci.nl

The distinct chemical properties of this compound, largely attributable to its fluorine content, have positioned it as a valuable monomer and intermediate in the field of materials science. chemimpex.comfishersci.nl Its integration into polymeric structures and coatings can lead to materials with superior performance characteristics.

Synthesis of Specialty Polymers with Improved Thermal Stability and Chemical Resistance.chemimpex.comfishersci.nl

The resulting specialty polymers find utility in sectors such as aerospace, automotive, and electronics, where materials are expected to perform reliably under extreme conditions. For instance, polymers containing this fluorinated unit can be used as high-temperature insulators, chemically resistant seals, and durable components in advanced engineering applications. The table below summarizes the key property enhancements observed in polymers synthesized with this compound.

| Property | Enhancement | Rationale |

| Thermal Stability | Increased | High bond energy of C-F bonds |

| Chemical Resistance | Improved | Fluorine atoms provide a protective shield against chemical attack |

| Dielectric Constant | Lowered | Electronegativity of fluorine reduces polarizability |

| Hydrophobicity | Increased | Low surface energy of fluorinated surfaces |

Formulation of Advanced Coatings and High-Performance Materials.chemimpex.comfishersci.nl

Beyond bulk polymers, this compound and its derivatives are instrumental in the formulation of advanced coatings and high-performance materials. chemimpex.com These coatings are engineered to provide surfaces with exceptional durability, weather resistance, and low surface energy. The presence of the trifluoromethyl group is particularly effective at creating hydrophobic and oleophobic surfaces, which are highly repellent to both water and oils.

Such properties are highly sought after for a variety of applications, including:

Protective Coatings: For industrial machinery, architectural elements, and marine structures to prevent corrosion and fouling.

Anti-Graffiti Surfaces: The low surface energy makes it difficult for paints and markers to adhere, simplifying cleaning.

Foul-Release Coatings: In marine applications, these coatings prevent the buildup of barnacles and other organisms on ship hulls, improving fuel efficiency.

Advanced Electronics: As dielectric layers in microelectronics, where low polarizability and resistance to chemical etchants are crucial. chemimpex.com

The versatility of this compound in materials science underscores the importance of fluorinated compounds in developing next-generation materials with tailored properties for specialized applications. chemimpex.com

Role in Catalysis and Organometallic Chemistry.chemimpex.comsigmaaldrich.com

The unique electronic and steric properties of this compound have led to its exploration in the fields of catalysis and organometallic chemistry. chemimpex.com Its structure is particularly well-suited for the design of specialized ligands that can influence the reactivity and selectivity of metal-catalyzed reactions.

Design of Fluorinated Ligands for Directed Metalation.chemimpex.comsigmaaldrich.com

Directed metalation is a powerful synthetic strategy that allows for the selective functionalization of aromatic rings. The success of this method often hinges on the presence of a directing group that can coordinate to a metal, typically lithium, and direct deprotonation to an adjacent position. The fluorine atom in this compound can act as a directing group in ortho-lithiation reactions.

The design of ligands derived from this benzoic acid can lead to catalysts with enhanced performance in a variety of transformations. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can modulate the electronic properties of a metal center, thereby influencing its catalytic activity. Furthermore, the steric bulk of the trifluoromethyl group can create a specific chiral environment around the metal, which is a key principle in asymmetric catalysis.

While the carboxylic acid group itself can direct metalation, the presence of the ortho-fluorine provides a complementary directing effect. rsc.org This dual-directing group capacity makes this compound and its derivatives valuable scaffolds for developing ligands that offer precise control over reaction regioselectivity.

Investigation in Rhodium-Catalyzed ortho-Acylation

While specific studies detailing the direct use of this compound in rhodium-catalyzed ortho-acylation are not prevalent in the available literature, the principles of such reactions provide a context for its potential application. Rhodium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-H activation and functionalization reactions.

In a typical rhodium-catalyzed ortho-acylation, a directing group on a benzene (B151609) ring, often a carboxylic acid or a derivative, coordinates to the rhodium catalyst. This coordination brings the catalyst into close proximity to an ortho C-H bond, facilitating its cleavage and subsequent acylation. The electronic properties of the directing group and other substituents on the aromatic ring can significantly impact the efficiency and selectivity of this process.

Given the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound, its use as a substrate or ligand in rhodium-catalyzed reactions would be expected to influence the catalytic cycle. These groups would render the aromatic ring more electron-deficient, which could affect the rate of C-H activation. Further research in this area could explore how the unique electronic and steric features of this compound can be harnessed to develop novel rhodium-catalyzed transformations.

Future Research Trajectories and Emerging Paradigms in 2 Fluoro 6 Trifluoromethyl Benzoic Acid Chemistry

Sustainable and Green Chemistry Approaches for Fluorinated Compound Synthesis

The synthesis of fluorinated compounds, including 2-fluoro-6-(trifluoromethyl)benzoic acid, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. nih.gov A significant future direction lies in the adoption of sustainable and green chemistry principles to mitigate environmental impact and improve efficiency. scispace.com The core goals are to reduce waste, use less toxic reagents, and employ milder reaction conditions. nih.govscispace.com

One of the most promising green approaches is the expanded use of biocatalysis . synquestlabs.com Enzymes, such as fluorinases and cytochrome P450s, offer the potential for highly selective fluorination reactions under mild, aqueous conditions, representing a significant improvement over traditional methods. nih.govnih.gov Directed evolution and enzyme engineering are poised to create novel biocatalysts capable of synthesizing complex fluorinated molecules with high precision. sigmaaldrich.com While direct enzymatic synthesis of this compound is a long-term goal, biocatalytic methods can be applied to generate key precursors or to perform transformations on the molecule in an environmentally benign manner.

Another key area is the development of more atom-economical fluorination reactions. This involves moving away from reagents that are not fully incorporated into the final product. nih.gov Research into catalytic methods, particularly those using transition metals, aims to employ simple and abundant fluoride (B91410) sources like alkali metal fluorides. Furthermore, electrochemical fluorination is emerging as a powerful, reagent-free technique that can be performed under mild conditions, offering a scalable and greener alternative for introducing fluorine into aromatic rings. scispace.com

| Green Chemistry Approach | Potential Application in Fluorinated Synthesis | Key Advantages |

| Biocatalysis | Use of enzymes (e.g., fluorinases, P450s) for selective C-F bond formation or modification of fluorinated precursors. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. synquestlabs.comnih.gov |

| Atom Economy | Development of catalytic cycles using nucleophilic fluoride sources (e.g., KF) instead of stoichiometric fluorinating agents. nih.gov | Maximizes incorporation of starting materials into the final product, minimizing waste. |

| Electrochemical Fluorination | Anodic oxidation of substrates in the presence of a fluoride source to introduce fluorine without harsh chemical reagents. scispace.com | Reagent-free, mild conditions, potential for scalability. |

| Flow Chemistry | Performing fluorination reactions in continuous flow reactors. | Improved safety, better heat and mass transfer, potential for process automation and optimization. |

These sustainable approaches are critical for the future of organofluorine chemistry, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental footprint. scispace.com

Interdisciplinary Studies Integrating Computational Chemistry and Biological Applications

Computational modeling and in silico screening are becoming indispensable tools in modern drug design. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies allow researchers to build mathematical models that correlate the chemical structure of derivatives with their biological activity. researchgate.netnih.gov For derivatives of this compound, QSAR can predict the toxicity or efficacy of new analogues, guiding synthetic efforts toward the most promising candidates and reducing the need for extensive preliminary screening. synquestlabs.comossila.com

Molecular docking simulations provide insights into how these molecules interact with biological targets, such as enzymes or receptors, at the atomic level. researchgate.netrsc.org By modeling the binding of potential drug candidates derived from this compound to a protein's active site, scientists can predict binding affinity and mode of action. researchgate.net This computational approach helps in understanding the structural requirements for potent biological activity and facilitates the rational design of more selective and effective compounds. rsc.org For instance, computational studies on similar fluorinated benzoic acids have been used to design inhibitors for specific enzymes or to understand their antimicrobial mechanisms. ossila.comrsc.org

The synergy between computational prediction and biological validation creates a powerful discovery pipeline. Theoretical calculations of molecular properties, combined with experimental data, allow for a deeper understanding of how the fluorine and trifluoromethyl groups influence molecular conformation, electronic properties, and ultimately, biological function. nih.gov

| Computational Technique | Application for this compound Derivatives | Research Outcome |

| QSAR | Predicting the biological activity (e.g., herbicidal, antifungal, therapeutic) of novel derivatives based on their structural features. ossila.com | Prioritization of synthetic targets; understanding key structural determinants for activity. |

| Molecular Docking | Simulating the interaction of derivatives with specific protein targets to predict binding affinity and orientation. rsc.org | Elucidation of mechanism of action; rational design of more potent and selective inhibitors. |

| DFT Calculations | Calculating electronic properties, molecular orbitals (HOMO/LUMO), and vibrational spectra to understand molecular reactivity and stability. chemimpex.com | Correlation of electronic structure with biological activity; interpretation of spectroscopic data. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time to assess binding stability. ossila.com | Validation of docking predictions; understanding the stability of interactions with biological targets. |

Development of Novel Spectroscopic and Analytical Techniques for Fluorinated Species

The accurate characterization of fluorinated compounds is essential for quality control, reaction monitoring, and structural elucidation. The unique properties of the fluorine atom, particularly the 19F isotope, make it an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Future research will focus on harnessing and refining spectroscopic techniques to provide more detailed information on fluorinated species like this compound.

19F NMR spectroscopy is a cornerstone analytical tool in organofluorine chemistry due to the 100% natural abundance of the 19F nucleus, its high sensitivity, and a wide chemical shift range that provides excellent signal dispersion. researchgate.netacs.org Emerging trends involve the development of advanced multi-dimensional NMR experiments that correlate 19F with other nuclei like 1H and 13C (e.g., HCF experiments). acs.org These sophisticated techniques allow for the unambiguous assignment of complex structures and are particularly powerful for analyzing mixtures of fluorinated compounds without the need for separation. acs.org This is crucial for studying reaction mechanisms or analyzing metabolites in biological systems.

Another area of development is the synergy between experimental spectroscopy and computational chemistry . Density Functional Theory (DFT) calculations are increasingly used to predict 19F NMR chemical shifts with high accuracy. ossila.com This predictive power aids in the structural assignment of newly synthesized molecules and can help distinguish between different isomers, which can be challenging with experimental data alone.

Beyond NMR, mass spectrometry (MS) remains a vital tool. The NIST Chemistry WebBook provides mass spectral data for this compound, which is crucial for its identification. nih.gov Advances in ionization techniques and high-resolution mass spectrometry will enable more sensitive detection and fragmentation analysis, helping to elucidate the structures of derivatives and metabolites. Furthermore, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are being explored for the sensitive, non-targeted analysis of total fluorine content in various matrices. acs.org

| Analytical Technique | Advancement/Application | Information Gained |

| 19F NMR Spectroscopy | Development of multi-dimensional correlation experiments (e.g., 1H-19F, 13C-19F). acs.org | Unambiguous structural elucidation, analysis of complex mixtures, conformational analysis. |

| Computational Spectroscopy | Use of DFT to predict 19F chemical shifts and other NMR parameters. ossila.com | Aiding experimental data interpretation, distinguishing between isomers, structural verification. |

| High-Resolution MS | Advanced ionization and fragmentation techniques. | Precise mass determination, structural information from fragmentation patterns, metabolite identification. |

| ICP-MS | Non-targeted analysis of total fluorine content. acs.org | Quantification of fluorinated compounds in environmental and biological samples. |

Exploration of Unconventional Reactivity Patterns and Derivatization Strategies

While this compound is primarily valued as a stable building block, future research will increasingly focus on exploring its unconventional reactivity to forge novel molecular architectures. chemimpex.com This involves developing new strategies for derivatization beyond standard carboxylic acid chemistry and exploring the selective activation of its robust C-F bonds.

The carboxylic acid group is the most common site for derivatization, typically forming amides and esters for applications in medicinal chemistry. ossila.com However, unconventional transformations like decarboxylative reactions represent a promising frontier. Photocatalytic or metal-catalyzed decarboxylative fluorination or trifluoromethylation reactions, while challenging for aromatic carboxylic acids, are areas of active research. nih.govacs.org Success in this area could transform the carboxylic acid moiety into a fluorine or trifluoromethyl group, providing a novel route to highly substituted fluorinated aromatics.

A more challenging but potentially transformative area is the selective C-F bond activation . The C(sp2)-F and C(sp3)-F bonds in the fluorine and trifluoromethyl substituents, respectively, are typically very strong and unreactive. However, recent advances in catalysis have shown that these bonds can be functionalized under specific conditions using transition metals or electrochemical methods. nih.govrsc.orgacs.org Exploring the selective hydrodefluorination or defluorinative coupling of the CF3 group could open pathways to difluoro- or monofluoro-methyl derivatives, which have distinct and valuable electronic properties. nih.gov

Furthermore, the unique electronic nature of the substituted ring makes this compound an interesting substrate for synthesizing complex heterocycles . nih.gov The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, allowing for the construction of fused ring systems. The development of novel cyclization and annulation strategies using this building block will lead to new classes of fluorinated heterocyclic compounds with potential biological activity. researchgate.net

| Reactivity/Strategy | Description | Potential Outcome |

| Decarboxylative Functionalization | Replacing the -COOH group with other functionalities (e.g., -F, -CF3, alkyl) via catalytic methods. nih.govacs.org | Novel synthetic routes to densely functionalized fluoroaromatics. |

| C-F Bond Activation | Selective cleavage and functionalization of the C-F bonds in the -F or -CF3 groups. nih.govrsc.org | Access to partially fluorinated derivatives (e.g., -CF2H, -CFH2) with tuned properties. |

| Heterocycle Synthesis | Using the compound as a precursor for building fused or substituted heterocyclic rings. researchgate.net | Generation of novel fluorinated scaffolds for drug discovery. |

| Late-Stage Functionalization | Developing methods to modify the aromatic ring (e.g., C-H activation) without disturbing the existing functional groups. | Efficient diversification of the core structure to build libraries of compounds for screening. |

Q & A

Q. How can researchers confirm the molecular structure of 2-Fluoro-6-(trifluoromethyl)benzoic acid?

To confirm the molecular structure, use a combination of nuclear magnetic resonance (NMR) for fluorine and proton environments, mass spectrometry (MS) to verify the molecular ion peak (m/z 208.1098), and X-ray crystallography for definitive stereochemical assignment. The compound’s InChIKey (LNARMXLVVGHCRP-UHFFFAOYSA-N) can also cross-reference databases for validation . For crystallographic analysis, SHELX software is widely used for structure refinement .

Q. What are common synthetic routes for preparing this compound?

A typical route involves Friedel-Crafts acylation or halogenation of a benzoic acid precursor, followed by trifluoromethylation using reagents like (trifluoromethyl)copper complexes. Purity (≥98%) is achieved via recrystallization in polar solvents (e.g., ethanol/water) or silica-gel chromatography . Intermediates such as 2-fluoro-6-(trifluoromethyl)benzonitrile may be hydrolyzed to the carboxylic acid .

Q. What spectroscopic techniques are used to confirm purity?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) can detect residual solvents or byproducts. Cross-check with the NIST mass spectral database for consistency .

Q. What purification methods are effective post-synthesis?

Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility. For challenging impurities, ion-exchange chromatography (e.g., using Dowex resin) or conversion to sodium salts (improved aqueous solubility) can enhance purification .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances stability in Suzuki-Miyaura couplings by stabilizing transient intermediates. The ortho-fluoro group introduces steric hindrance, requiring optimized ligands (e.g., Pd(OAc)₂ with SPhos) for cross-coupling efficiency .

Q. What computational methods predict the thermochemical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately calculates bond dissociation energies, acidity (pKa), and thermodynamic stability. Basis sets like 6-311+G(d,p) are recommended for fluorine-containing systems .

Q. How can researchers address challenges in X-ray crystallographic analysis?

For high-resolution structures, use SHELXL for refinement, ensuring proper treatment of disorder in fluorine atoms. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to promote slow crystal growth. Twinning, common in fluorinated aromatics, requires careful data integration and HKLF 5 refinement in SHELX .

Q. How does the trifluoromethyl group influence acidity compared to other substituents?

The trifluoromethyl group lowers the pKa (increases acidity) by ~1.5 units compared to methyl or chloro substituents, due to its strong electron-withdrawing effect. Experimental pKa values can be validated via potentiometric titration in DMSO/water mixtures, supported by DFT-calculated partial charges .

Q. What strategies resolve overlapping signals in ¹⁹F NMR due to fluorine atoms?

Use high-field NMR spectrometers (≥500 MHz) with ¹⁹F decoupling and 2D heteronuclear experiments (e.g., HSQC) to separate overlapping signals. Chemical shifts are highly sensitive to solvent (e.g., CDCl₃ vs. DMSO-d₆), so solvent screening is critical .

Q. How should researchers analyze discrepancies in reported melting points across studies?

Discrepancies often arise from polymorphism or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to detect solvent retention. Consistently report crystallization conditions (e.g., cooling rate, solvent) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.